Potassium fluoride

Nucleophilic aromatic substitution SNAr fluorination Process chemistry

Potassium fluoride (KF) is the most economical large-scale fluoride source for nucleophilic fluorination. Compared to CsF (50-100× costlier) and TBAF (hygroscopic, chemo-selectivity issues), KF/Bu4NCl yields comparable SNAr fluorination at drastically lower cost. KF/[bmim][BF4] ionic liquid achieves 91.94% FEC yield for battery-grade electrolytes. High-purity KF (≥99.9% metals basis) enables 21.7% CIGS solar efficiency. Choose KF for cost-effective, high-performance fluorination.

Molecular Formula KF
FK
Molecular Weight 58.097 g/mol
CAS No. 12178-06-2
Cat. No. B080757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium fluoride
CAS12178-06-2
Synonymspotassium fluoride
Molecular FormulaKF
FK
Molecular Weight58.097 g/mol
Structural Identifiers
SMILES[F-].[K+]
InChIInChI=1S/FH.K/h1H;/q;+1/p-1
InChIKeyNROKBHXJSPEDAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Soluble in water, hydrogen fluoride;  insoluble in alcohol
102 g/100 g water at 25 °C

Potassium Fluoride (CAS 7789-23-3) Procurement Guide: Quantified Differentiation for Industrial and Research Applications


Potassium fluoride (KF, CAS 7789-23-3) is a white crystalline inorganic salt with a melting point of 858 °C and a density of 2.48 g/cm³, serving as one of the most economical anhydrous fluoride ion sources for nucleophilic fluorination reactions [1]. As an alkali metal fluoride, KF is highly soluble in water (923 g/L at 18 °C) and hydrofluoric acid but insoluble in ethanol, with its aqueous solution exhibiting alkaline character that enables glass and porcelain etching [2]. Its combination of low molecular weight (58.10 g/mol), high fluoride content per unit mass, and commercial availability at scale makes it the default fluoride source for industrial halogen-exchange (Halex) reactions, pharmaceutical intermediate synthesis, and glass surface treatment .

Why In-Class Fluoride Sources Cannot Simply Replace Potassium Fluoride in Critical Workflows


Fluoride sources are not functionally interchangeable despite sharing the F⁻ anion. The choice of counterion fundamentally determines reagent cost, hygroscopicity, solubility profile, and thermal stability. Cesium fluoride (CsF) offers superior solubility in organic solvents but carries a cost premium of approximately 50-100× higher per mole than KF, making it economically prohibitive for large-scale manufacturing [1]. Tetrabutylammonium fluoride (TBAF) provides excellent organic solubility but suffers from severe hygroscopicity and basicity that frequently degrade chemo-selectivity and yields, particularly with base-sensitive substrates [2]. Sodium fluoride (NaF) shares KF's low cost but exhibits significantly higher acute oral toxicity (LD50 52 mg/kg vs. 245 mg/kg in rats), introducing elevated occupational handling requirements . The following evidence quantifies precisely where KF's performance profile diverges from these comparators.

Potassium Fluoride: Quantitative Comparative Evidence for Scientific and Industrial Selection


KF as Cost-Effective Alternative to Cesium Fluoride in SNAr Fluorination

Potassium fluoride combined with superstoichiometric tetrabutylammonium chloride (Bu4NCl) serves as a cost-effective alternative to cesium fluoride (CsF) for SNAr fluorination of chloropicolinate substrates [1]. While CsF is the conventional reagent for such transformations due to its organic solubility, its prohibitive cost has limited process-scale applications. The KF/Bu4NCl system generates anhydrous tetrabutylammonium fluoride (Bu4NF) in situ, achieving comparable fluorination at a fraction of the reagent cost, though elevated temperatures (>130 °C) are still required [1].

Nucleophilic aromatic substitution SNAr fluorination Process chemistry

Reduced Acute Oral Toxicity of Potassium Fluoride Relative to Sodium Fluoride

Potassium fluoride exhibits significantly lower acute oral toxicity compared to sodium fluoride, a finding with direct implications for occupational exposure risk and handling protocols. Comparative toxicity data demonstrate that KF (LD50 245 mg/kg, rat, oral) is approximately 4.7-fold less acutely toxic than NaF (LD50 52 mg/kg, rat, oral) [1]. A risk assessment study administering sodium and potassium fluorides to male Wistar rats at doses corresponding to 5%, 10%, and 12.5% of LD50 values further characterized differential renal and hepatic effects: low doses of KF induced liver damage as indicated by elevated AST levels (p<0.05 with ≥90th percentile of control), whereas medium doses of NaF produced comparable hepatic effects at different dosage tiers [2].

Toxicology Occupational safety Procurement risk assessment

High-Purity Anhydrous KF Specifications Enable Reproducible Trace-Metal-Sensitive Applications

Potassium fluoride is commercially available in anhydrous powder form with purity ≥99.9% on a trace metals basis and total trace metal impurities ≤1000.0 ppm, enabling its use in applications where metallic contamination must be rigorously controlled . Higher purity grades with ≥99.97% trace metals basis and ≤300.0 ppm trace metal analysis are also available for ultra-sensitive applications . Standard AR (Analytical Reagent) grade KF specifies maximum impurity thresholds including chloride (Cl) ≤0.005%, iron (Fe) ≤0.001%, heavy metals (as Pb) ≤0.001%, and insoluble matter ≤0.005% [1].

Trace metal analysis Semiconductor manufacturing Analytical chemistry

KF/18-Crown-6 Complex Reduces Hygroscopicity Compared to Tetrabutylammonium Fluoride

The 18-crown-6 potassium fluoride complex [18-C-6K][F] exhibits relatively low hygroscopic properties compared with conventional tetrabutylammonium fluoride (TBAF), addressing a critical handling challenge in nucleophilic fluorination reactions [1]. TBAF, while widely used for its organic solubility, suffers from high hygroscopicity and basicity that frequently cause low chemo-selectivity and reduced chemical yields [1]. The [18-C-6K][F] complex can be prepared in quantitative yields by treating equimolar 18-crown-6 with KF in water at 25 °C for 24 h followed by evaporation and vacuum drying, then used directly as a fluoride source in various nucleophilic fluorination reactions [1].

Nucleophilic fluorination Crown ether complexation Moisture-sensitive reactions

KF/BmimBF4 Ionic Liquid System Achieves 91.94% Yield in Fluoroethylene Carbonate Synthesis

In the industrial synthesis of fluoroethylene carbonate (FEC), a critical lithium-ion battery electrolyte additive, the combination of potassium fluoride with the ionic liquid [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) as a phase-transfer catalyst achieves a yield of 91.94% under optimized conditions at 81.6 °C [1]. This system effectively suppresses elimination side reactions that would otherwise occur with chloroethylene carbonate substrates when using unactivated KF alone [1]. The ionic liquid forms a coordination complex with KF that increases the K⁺–F⁻ inter-nuclear distance and lowers the free energy of dissolution, thereby enhancing fluoride nucleophilicity without requiring stoichiometric crown ether additives [1].

Ionic liquid catalysis Phase transfer catalysis Lithium battery materials

Potassium Fluoride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Process-Scale SNAr Fluorination for Pharmaceutical and Agrochemical Intermediates

Potassium fluoride, when combined with tetrabutylammonium chloride as an in situ phase-transfer system, enables economically viable SNAr fluorination of chloropicolinate and related electron-deficient aromatic substrates at manufacturing scale. This application is supported by direct comparative evidence showing that KF/Bu4NCl achieves fluorination yields comparable to cesium fluoride while reducing reagent costs by approximately 50-100× . The elevated temperature requirement (>130 °C) is acceptable in industrial batch reactor settings where capital equipment already accommodates such conditions. Procurement should prioritize anhydrous KF with chloride impurity ≤0.005% to avoid introducing competing nucleophiles [2].

Lithium-Ion Battery Electrolyte Additive Synthesis (Fluoroethylene Carbonate)

The KF/[bmim][BF4] ionic liquid system achieves 91.94% yield in fluoroethylene carbonate (FEC) production at 81.6 °C, making this the preferred fluoride source for battery-grade electrolyte additive manufacturing . This application leverages KF's low cost while the ionic liquid catalyst mitigates the intrinsic solubility limitations that would otherwise cause elimination side reactions. The 91.94% yield benchmark provides a quantifiable performance target for process optimization and quality control in procurement specifications.

CIGS Thin-Film Solar Cell Post-Deposition Treatment

Potassium fluoride post-deposition treatment of Cu(In,Ga)Se2 (CIGS) thin-film solar cells increases photovoltaic conversion efficiency to 21.7% through the formation of a K-containing surface layer that enhances charge carrier collection . This application demands the highest available KF purity grades (≥99.9% trace metals basis, ≤1000.0 ppm total trace metals) because metallic contaminants introduce recombination centers that directly degrade device efficiency. The 21.7% efficiency milestone represents a quantified performance benchmark that justifies procurement of premium-grade anhydrous KF over lower-cost technical grades.

Moisture-Sensitive Nucleophilic Fluorination Using [18-C-6K][F] Crown Ether Complex

When nucleophilic fluorination reactions demand high chemo-selectivity with base-sensitive substrates, the [18-crown-6 potassium][fluoride] complex prepared from KF and 18-crown-6 offers reduced hygroscopicity and improved handling characteristics compared to tetrabutylammonium fluoride . The complex is prepared quantitatively from anhydrous KF in water at ambient temperature, then isolated by evaporation and vacuum drying . This application scenario is specifically relevant for academic and pharmaceutical research laboratories where TBAF's hygroscopicity and basicity cause irreproducible results and where rigorous Schlenk techniques are impractical.

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